molecular formula C12H12N4 B13926473 5-(1,5-Dimethyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine

5-(1,5-Dimethyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine

Cat. No.: B13926473
M. Wt: 212.25 g/mol
InChI Key: ITADYYQDSSWYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,5-Dimethyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both imidazole and pyrrolopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,5-Dimethyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine typically involves the formation of the imidazole ring followed by its fusion with the pyrrolopyridine structure. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a substituted pyridine with an imidazole derivative in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(1,5-Dimethyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or pyrrolopyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrrolopyridine rings .

Scientific Research Applications

5-(1,5-Dimethyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,5-Dimethyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action can include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole: A simpler imidazole derivative with broad applications in medicinal chemistry.

    Pyrrolopyridine: A related compound with similar structural features but different functional groups.

Uniqueness

5-(1,5-Dimethyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine is unique due to its combined imidazole and pyrrolopyridine moieties, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential for diverse applications .

Properties

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

5-(1,5-dimethylimidazol-2-yl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H12N4/c1-8-6-15-12(16(8)2)10-5-9-3-4-13-11(9)14-7-10/h3-7H,1-2H3,(H,13,14)

InChI Key

ITADYYQDSSWYSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1C)C2=CN=C3C(=C2)C=CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.